molecular formula C17H26N2O B5830485 2,2-dimethyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide

2,2-dimethyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide

Cat. No.: B5830485
M. Wt: 274.4 g/mol
InChI Key: KIGKYGFQKMRWDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound features a piperidine ring attached to a phenyl group, which is further connected to a propanamide moiety with two methyl groups at the alpha position.

Properties

IUPAC Name

2,2-dimethyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-17(2,3)16(20)18-15-9-7-14(8-10-15)13-19-11-5-4-6-12-19/h7-10H,4-6,11-13H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGKYGFQKMRWDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or pain pathways, resulting in analgesic or anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

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